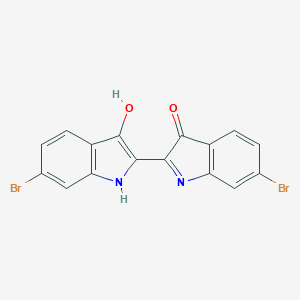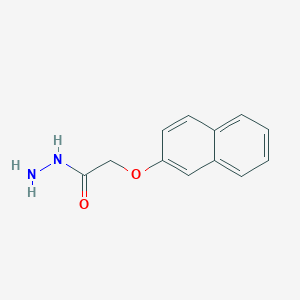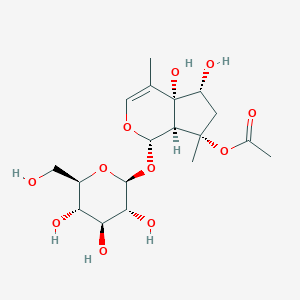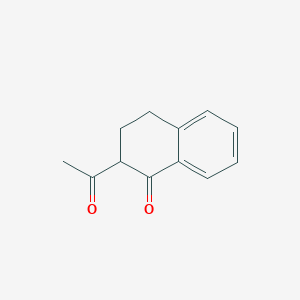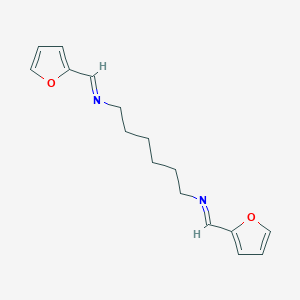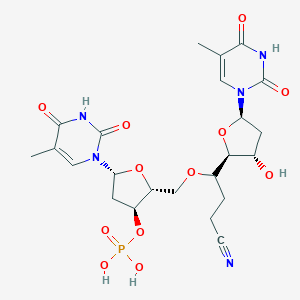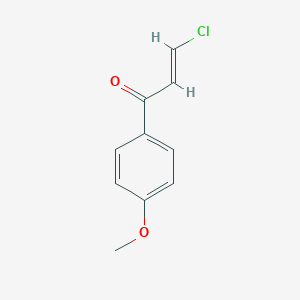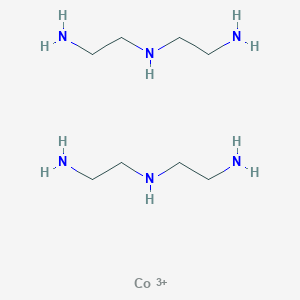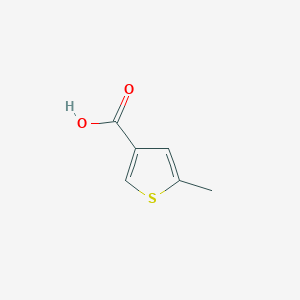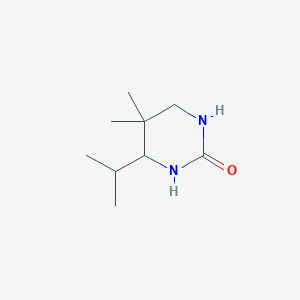
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THIP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist and has been shown to have anxiolytic and anticonvulsant effects in animal models.
Mecanismo De Acción
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. Activation of the GABA(A) receptor leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and physiological effects:
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABA(A) receptor agonists, such as benzodiazepines. Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is that it is a potent and selective GABA(A) receptor agonist. This makes it a useful tool for studying the role of the GABA(A) receptor in various physiological and pathological processes. However, one limitation of Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is that it has a short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of more potent and selective GABA(A) receptor agonists. Additionally, Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome and sleep disorders, so further research in these areas is warranted. Finally, the role of the GABA(A) receptor in various neurological and psychiatric disorders is an area of active research, and Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one may prove to be a useful tool in these studies.
Métodos De Síntesis
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with isopropylamine. The resulting product is then reduced using lithium aluminum hydride to yield Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one.
Aplicaciones Científicas De Investigación
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders.
Propiedades
Número CAS |
15904-24-2 |
|---|---|
Nombre del producto |
Tetrahydro-4-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one |
Fórmula molecular |
C9H18N2O |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-6(2)7-9(3,4)5-10-8(12)11-7/h6-7H,5H2,1-4H3,(H2,10,11,12) |
Clave InChI |
IHHDKPLQNIJYFX-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(CNC(=O)N1)(C)C |
SMILES canónico |
CC(C)C1C(CNC(=O)N1)(C)C |
Otros números CAS |
15904-24-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



